molecular formula C30H28N2O7 B2797892 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895648-80-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2797892
CAS No.: 895648-80-3
M. Wt: 528.561
InChI Key: CVUZWAQAQSHOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,4-benzodioxin core linked to a substituted 4-oxoquinoline moiety. The molecule contains two ethoxy groups at the 6-position of the quinoline ring and the para-position of the benzoyl substituent, which likely enhance its solubility and influence its pharmacokinetic properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O7/c1-3-36-21-8-5-19(6-9-21)29(34)24-17-32(25-11-10-22(37-4-2)16-23(25)30(24)35)18-28(33)31-20-7-12-26-27(15-20)39-14-13-38-26/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUZWAQAQSHOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C30H28N2O6C_{30}H_{28}N_{2}O_{6} with a molecular weight of approximately 512.6 g/mol. Its structure incorporates a benzodioxin moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC30H28N2O6
Molecular Weight512.6 g/mol
CAS Number895645-30-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may inhibit certain enzymes and receptors involved in various biological pathways:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit enzymes such as acetylcholinesterase and α-glucosidase, making it a candidate for treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
  • Signal Transduction : It is believed to modulate intracellular signaling pathways by regulating cyclic nucleotide concentrations, similar to other compounds in its class .

Antimicrobial Properties

Research has shown that derivatives of the benzodioxin structure exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains and have shown promising results, indicating that this compound could potentially possess similar properties.

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific anticancer mechanisms of this compound warrant further investigation.

Study on Enzyme Inhibition

A study published in SciELO investigated new sulfonamides containing benzodioxane moieties for their enzyme inhibitory potential. The findings revealed that these compounds could effectively inhibit α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications for T2DM and AD .

Pharmacological Evaluation

Another study evaluated the pharmacological properties of related compounds in animal models. These studies highlighted the importance of the benzodioxin structure in enhancing bioactivity and reducing toxicity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone with several analogs, but differences in substituents significantly alter its properties:

Compound Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₃₀H₂₈N₂O₇ 6-ethoxyquinoline, 4-ethoxybenzoyl Not explicitly reported (inferred potential) -
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide C₃₀H₂₈N₂O₆ 4-ethylbenzoyl (vs. ethoxy) Unknown
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) C₂₃H₂₂ClN₂O₅S 4-chlorophenylsulfonyl, 3,5-dimethylphenyl Antimicrobial (IC₅₀: 8–16 µg/mL)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide C₂₄H₂₂N₃O₅S₂ Thienopyrimidine, 2-methoxyphenyl Anticancer (predicted)

Key Observations :

  • Ethoxy vs. Ethyl Substituents : The target compound’s 4-ethoxybenzoyl group (C₃₀H₂₈N₂O₇) may improve solubility compared to the 4-ethylbenzoyl analog (C₃₀H₂₈N₂O₆) . However, the ethyl group in the latter could confer greater metabolic stability.
  • Antimicrobial Activity : Compound 7l () demonstrates that chloro and methyl substituents enhance antimicrobial efficacy, suggesting that the target’s ethoxy groups might reduce potency unless balanced by synergistic interactions .
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : The target compound (512.56 g/mol) is heavier than most analogs, which may limit blood-brain barrier permeability.

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of substituted quinoline precursors with benzodioxin derivatives. Key steps include:

  • Acylation : Reacting 6-ethoxy-4-oxoquinoline with 4-ethoxybenzoyl chloride under basic conditions (e.g., sodium carbonate) to form the 3-benzoyl intermediate .
  • Acetamide coupling : Introducing the dihydrobenzodioxin moiety via nucleophilic substitution or amide bond formation, using catalysts like HATU or DCC for efficiency .
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the pure product .
    Critical parameters : Temperature (60–80°C for acylation), solvent polarity, and inert atmosphere to prevent oxidation of ethoxy groups .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons in quinoline/benzodioxin regions) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ ion for C₃₀H₂₈N₂O₇) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (1680–1720 cm⁻¹ for acetamide and 4-oxoquinoline) .

Basic: How can researchers design initial biological activity assays for this compound?

Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorometric or colorimetric assays (e.g., NADPH depletion for CYP3A4) .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀, using doxorubicin as a positive control .

Advanced: How can structural discrepancies in biological activity data across studies be resolved?

Answer:

  • Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases) and control cell lines .
  • Structural Confirmation : Re-analyze batch purity via LC-MS and X-ray crystallography (if crystals form) to rule out polymorphic effects .
  • Meta-Analysis : Compare substituent effects (e.g., ethoxy vs. methyl groups in analogues) using cheminformatics tools like Schrodinger’s QikProp to correlate logP/bioactivity .

Advanced: What computational strategies are recommended for predicting target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model binding to kinase ATP pockets (PDB: 1M17) or bacterial topoisomerases (PDB: 3TTZ). Focus on hydrogen bonds with quinoline-4-oxo and benzodioxin oxygen .
  • QSAR Modeling : Generate 2D/3D descriptors (e.g., Moriguchi logP, topological polar surface area) to build regression models linking substituents (e.g., ethoxy position) to IC₅₀ .
  • MD Simulations : GROMACS or AMBER to assess binding stability (50 ns runs) and identify key residue interactions (e.g., Lys721 in EGFR) .

Basic: How should researchers evaluate the compound’s stability and solubility for in vitro studies?

Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis at λmax (~310 nm for quinoline). Ethoxy groups enhance lipophilicity; consider cyclodextrin complexes for aqueous media .
  • Stability : Incubate at 37°C in buffer/plasma (1–24 hrs), analyze degradation via HPLC. Protect from light to prevent quinoline photo-oxidation .

Advanced: What strategies are effective for structural optimization to improve potency or reduce toxicity?

Answer:

  • SAR Studies : Synthesize analogues with varied substituents (e.g., replacing ethoxy with methoxy or halogens) and test against primary targets .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) on the acetamide to enhance bioavailability .
  • Toxicophore Analysis : Use Derek Nexus to predict hepatotoxicity; eliminate/replace moieties flagged for reactive metabolites (e.g., quinoline epoxides) .

Advanced: How can crystallography and advanced diffraction techniques elucidate this compound’s mechanism?

Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/dichloromethane), solve structure using SHELXL (space group P2₁/c expected) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds between benzodioxin and quinoline) to explain packing and stability .
  • Synchrotron Studies : High-resolution data (<1 Å) at facilities like APS or ESRF reveals electron density details for tautomeric forms or disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.